molecular formula C19H20N2O3 B5712456 ethyl 6-anilino-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

ethyl 6-anilino-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No. B5712456
M. Wt: 324.4 g/mol
InChI Key: DWEIAMLKRHTLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-anilino-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, commonly known as EGFR inhibitor, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane receptor that is involved in the regulation of cell growth and differentiation. EGFR is overexpressed in many types of cancer, and its inhibition has been shown to be an effective strategy for the treatment of cancer.

Mechanism of Action

Ethyl 6-anilino-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate inhibitor works by binding to the ATP-binding site of the this compound tyrosine kinase domain, which prevents the activation of the receptor. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival. This compound inhibitor is selective for this compound and does not inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. This compound inhibitor has been shown to be effective in the treatment of several types of cancer, including lung cancer, breast cancer, and head and neck cancer.

Advantages and Limitations for Lab Experiments

Ethyl 6-anilino-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate inhibitor has several advantages for lab experiments. It is a potent inhibitor of this compound and has been extensively studied in vitro and in vivo. It is also selective for this compound and does not inhibit other receptor tyrosine kinases. However, this compound inhibitor has some limitations. It is not effective in all types of cancer, and some tumors may develop resistance to this compound inhibitor over time.

Future Directions

There are several future directions for the study of ethyl 6-anilino-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate inhibitor. One direction is the development of new compounds that can overcome the limitations of this compound inhibitor. Another direction is the identification of biomarkers that can predict the response of tumors to this compound inhibitor. The combination of this compound inhibitor with other drugs is also an area of active research. Finally, the development of personalized cancer therapy based on the molecular profile of tumors is an exciting area of research that may lead to more effective treatments for cancer.

Synthesis Methods

The synthesis of ethyl 6-anilino-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate inhibitor involves several steps. The first step is the synthesis of 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid, which is then converted to the corresponding acid chloride. Aniline is then added to the acid chloride to form the anilide intermediate. Finally, ethyl alcohol is added to the anilide intermediate to form the ethyl ester of this compound inhibitor.

Scientific Research Applications

Ethyl 6-anilino-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate inhibitor is widely used in scientific research to study the role of this compound in cancer. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It is also used to study the mechanism of action of this compound and to identify potential targets for cancer therapy. This compound inhibitor is also used in drug discovery to identify new compounds that can inhibit this compound.

properties

IUPAC Name

ethyl 6-anilino-5-hydroxy-1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-4-24-19(23)18-12(2)21(3)16-11-15(17(22)10-14(16)18)20-13-8-6-5-7-9-13/h5-11,20,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEIAMLKRHTLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)NC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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